N'-(4-ethoxybenzylidene)-4-nitrobenzohydrazide
Description
N'-(4-Ethoxybenzylidene)-4-nitrobenzohydrazide is a hydrazone derivative synthesized via the condensation of 4-ethoxybenzaldehyde with 4-nitrobenzohydrazide in ethanol or methanol under reflux conditions, typically catalyzed by glacial acetic acid . This compound belongs to the benzohydrazide class, known for their biological activities (e.g., antimicrobial, antifungal) and applications in coordination chemistry . The ethoxy group (-OCH₂CH₃) at the para position of the benzylidene moiety distinguishes it from analogues with methoxy (-OCH₃), hydroxy (-OH), or halogen substituents.
Properties
CAS No. |
303083-68-3 |
|---|---|
Molecular Formula |
C16H15N3O4 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O4/c1-2-23-15-9-3-12(4-10-15)11-17-18-16(20)13-5-7-14(8-6-13)19(21)22/h3-11H,2H2,1H3,(H,18,20)/b17-11+ |
InChI Key |
GRNHFARKJXUESE-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxybenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-ethoxybenzaldehyde and 4-nitrobenzohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While specific industrial production methods for N’-(4-ethoxybenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxybenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of 4-ethoxybenzylidene-4-aminobenzohydrazide.
Substitution: Formation of various substituted benzylidene derivatives.
Scientific Research Applications
N’-(4-ethoxybenzylidene)-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of N’-(4-ethoxybenzylidene)-4-nitrobenzohydrazide involves its interaction with molecular targets, such as enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The ethoxybenzylidene moiety can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Key analogues and their properties are summarized below:
Key Observations :
- Electron-Donating vs. In contrast, nitro (-NO₂) and bromo (-Br) groups reduce electron density, affecting reactivity and crystal packing .
- Hydrogen Bonding : Compounds with hydroxy (-OH) substituents (e.g., 2-OH or 4-OH) exhibit intramolecular hydrogen bonds (O-H···N), stabilizing their planar configurations .
- Solubility: Methanol or DMF solvates (e.g., in ) improve solubility, critical for biological testing.
Structural and Crystallographic Insights
- Planarity and Dihedral Angles : In N'-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide, the dihedral angle between aromatic rings is 3.9°, indicating near-planar geometry that facilitates π-π stacking . Ethoxy-substituted analogues likely exhibit similar planarity, promoting stable crystal lattices.
- Hydrogen-Bond Networks : Compounds like N'-(2-Methoxybenzylidene)-4-nitrobenzohydrazide form chains via N-H···O bonds along the c-axis, enhancing thermal stability .
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